molecular formula C13H10F2O B7837600 (2',3-Difluorobiphenyl-5-yl)methanol

(2',3-Difluorobiphenyl-5-yl)methanol

Cat. No.: B7837600
M. Wt: 220.21 g/mol
InChI Key: USZNGTYUBSSXJZ-UHFFFAOYSA-N
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Description

(2’,3-Difluorobiphenyl-5-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl core with two fluorine atoms attached at the 2’ and 3’ positions and a methanol group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,3-Difluorobiphenyl-5-yl)methanol typically involves the following steps:

    Biphenyl Formation: The initial step involves the formation of the biphenyl core, which can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Methanol Group Addition:

Industrial Production Methods

Industrial production of (2’,3-Difluorobiphenyl-5-yl)methanol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to ensure high yield and purity of the final product. Catalysts and continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2’,3-Difluorobiphenyl-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon derivative using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: (2’,3-Difluorobiphenyl-5-yl)aldehyde, (2’,3-Difluorobiphenyl-5-yl)carboxylic acid

    Reduction: (2’,3-Difluorobiphenyl-5-yl)methane

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used

Scientific Research Applications

(2’,3-Difluorobiphenyl-5-yl)methanol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological pathways.

    Industry: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2’,3-Difluorobiphenyl-5-yl)methanol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2’,2-Difluorobiphenyl-5-yl)methanol
  • (3,5-Difluoropyridin-2-yl)methanol
  • (3’,2-Difluorobiphenyl-5-yl)methanol

Uniqueness

(2’,3-Difluorobiphenyl-5-yl)methanol is unique due to the specific positioning of the fluorine atoms and the methanol group, which imparts distinct chemical and physical properties. The presence of fluorine atoms at the 2’ and 3’ positions can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[3-fluoro-5-(2-fluorophenyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-11-6-9(8-16)5-10(7-11)12-3-1-2-4-13(12)15/h1-7,16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZNGTYUBSSXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)CO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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